Ethyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate

Catalog No.
S13787067
CAS No.
M.F
C11H16O4
M. Wt
212.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxyl...

Product Name

Ethyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate

IUPAC Name

ethyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C11H16O4/c1-4-15-10(14)9-7(12)5-11(2,3)6-8(9)13/h9H,4-6H2,1-3H3

InChI Key

KJCMDWWNULGLDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)CC(CC1=O)(C)C

Ethyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate is a chemical compound characterized by its unique bicyclic structure, which includes two carbonyl groups and a carboxylate ester. This compound belongs to the class of dioxocyclohexanes and is notable for its potential applications in medicinal chemistry and organic synthesis. The molecular formula of this compound is C12H18O4C_{12}H_{18}O_4, and it features two methyl groups attached to the cyclohexane ring, contributing to its chemical properties.

Typical of compounds containing carbonyl and ester functional groups. Some notable reactions include:

  • Condensation Reactions: It can react with amines or hydrazines to form more complex structures.
  • Cycloaddition Reactions: The compound can participate in cycloaddition reactions, particularly with nitrilimines, leading to the formation of thiadiazole derivatives .
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Research indicates that compounds related to ethyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate exhibit a range of biological activities. These include:

  • Antimicrobial Activity: Demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties: Some derivatives show promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: The compound may help reduce inflammation in biological systems.
  • Anticonvulsant Activity: Certain derivatives have been evaluated for their potential in treating epilepsy .

The synthesis of ethyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate can be achieved through several methods:

  • Condensation of Cyclohexane Derivatives: Starting from 5,5-dimethylcyclohexane-1,3-dione, the compound can be synthesized through reactions with various reagents under controlled conditions.
  • Use of Hydrazonoyl Halides: Reaction with hydrazonoyl halides can yield functionalized derivatives that retain the core structure while introducing new functional groups .
  • Esterification Reactions: The carboxylic acid form can be converted into the ester via reaction with ethanol in the presence of an acid catalyst.

Ethyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate has several applications across different fields:

  • Pharmaceutical Industry: Utilized as a precursor for synthesizing bioactive compounds with therapeutic potential.
  • Agricultural Chemistry: Explored for use in developing herbicides and pesticides due to its biological activity.
  • Material Science: Investigated for its properties in polymer synthesis and as a building block in organic materials.

Studies on ethyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate have focused on its interactions with various biological targets. For instance:

  • Protein Binding Studies: Investigations into how this compound binds to proteins involved in disease pathways.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit enzymes linked to cancer progression or inflammation.

These studies are crucial for understanding the compound's mechanism of action and potential therapeutic uses.

Ethyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameCAS NumberSimilarityKey Features
Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate843-59-40.97Bicyclic structure with dicarbonyls
Diethyl 4-oxocyclohexane-1,1-dicarboxylate55704-60-40.94Contains oxo and dicarboxylate functionalities
Ethyl 2-oxocyclopentanecarboxylate611-10-90.94Smaller cyclic structure with similar activity
Ethyl 3-oxocyclohexane-1-carboxylate33668-25-60.94Similar cyclohexane structure but different positioning
Methyl 2-oxocyclohexanecarboxylate41302-34-50.94Methyl variant showing similar reactivity

The uniqueness of ethyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate lies in its specific arrangement of functional groups and its potential for diverse biological activities compared to these similar compounds. Its structural features enable it to participate in unique

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Exact Mass

212.10485899 g/mol

Monoisotopic Mass

212.10485899 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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